

An In-Depth Technical Guide to DS12881479: A Selective MNK1 Inhibitor

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Compound of Interest

Compound Name: DS12881479

Cat. No.: B12393627

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Abstract

DS12881479 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1). It exhibits a distinct mechanism of action by binding to and stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **DS12881479**. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a typical inhibitor characterization workflow are included to support further research and development efforts in the field of oncology and beyond.

Chemical Structure and Physicochemical Properties

DS12881479 is a novel compound with a molecular formula of C₁₆H₁₉N₃OS.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide	N/A
CAS Number	2373065-59-7	N/A
Molecular Formula	C16H19N3OS	[1]
Molecular Weight	301.4 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[2]
Storage	Store as a solid at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.	[2]

Biological Activity and Mechanism of Action

DS12881479 is a highly potent inhibitor of the inactive form of MNK1, with an IC₅₀ value of 21 nM.[1][3] It demonstrates significantly lower potency against the active form of MNK1 (IC₅₀ = 416 nM), highlighting its mechanism of stabilizing the inactive kinase conformation.[1][3]

The compound exhibits good selectivity for MNK1. In a screen against 48 other active kinases, **DS12881479** showed greater than 50% inhibition only against FLT3 and DYRK1a when tested at a high concentration of 5 µM.[1][3]

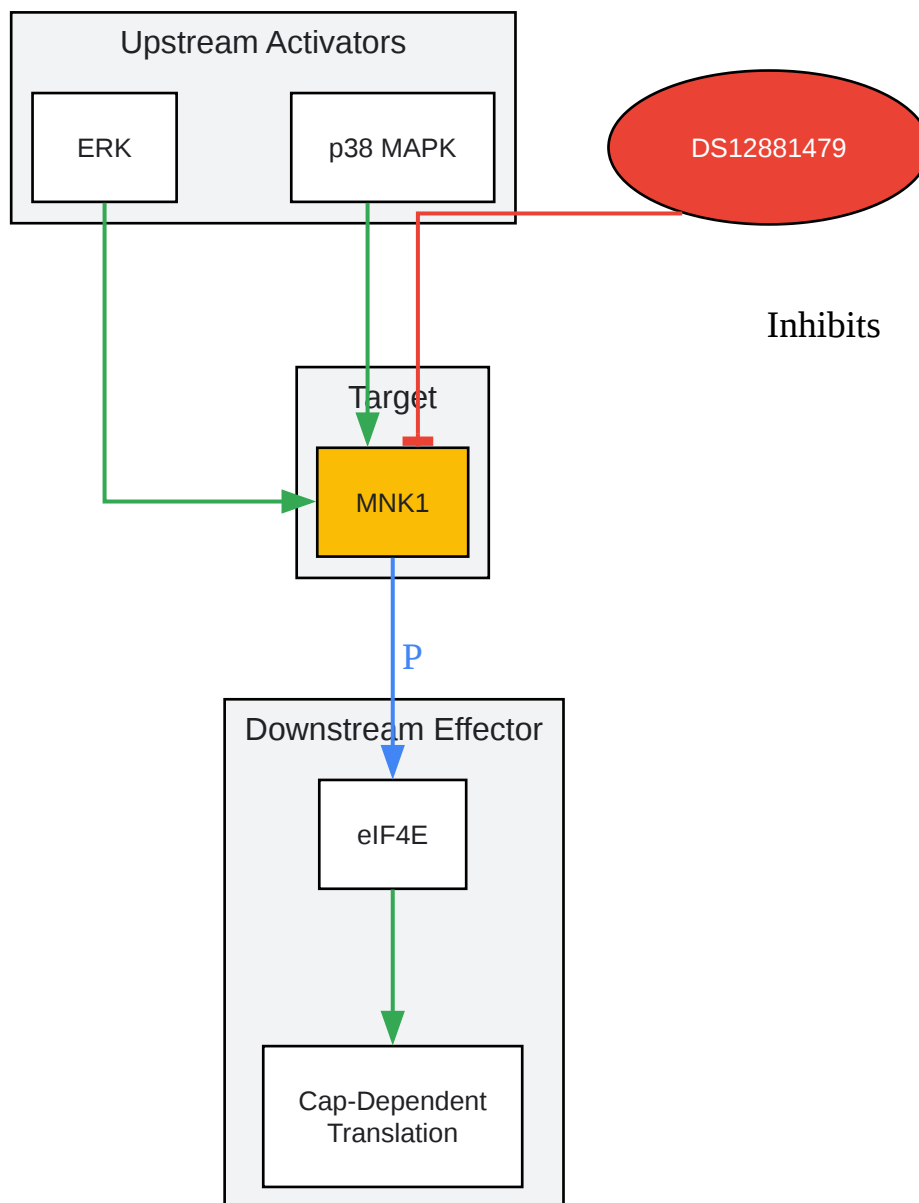
The mechanism of action of **DS12881479** involves binding to the auto-inhibited state of MNK1. This interaction stabilizes the Mnk-specific DFD motif in the "DFD-out" conformation, which prevents the kinase from adopting its active conformation and thus inhibits its kinase activity.[3]

Target	Assay Condition	IC50 (nM)	Reference
MNK1	Inactive form	21	[1] [3]
MNK1	Active form	416	[1] [3]
FLT3	>50% inhibition at 5 μ M	Not determined	[1] [3]
DYRK1a	>50% inhibition at 5 μ M	Not determined	[1] [3]

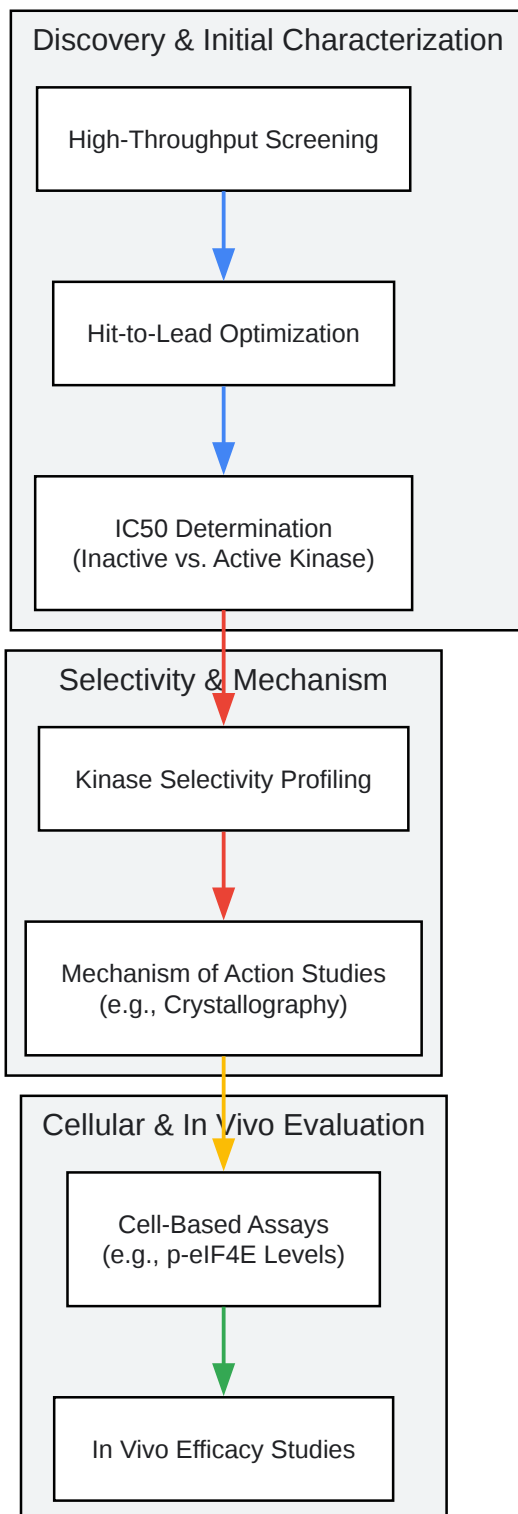
Signaling Pathway

DS12881479 targets MNK1, a key downstream effector in the MAPK signaling pathway. MNK1 is activated by the upstream kinases ERK and p38 MAPK in response to various cellular stimuli. Once activated, MNK1 phosphorylates eukaryotic translation initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a subset of mRNAs that are important for tumor progression and cell proliferation. By inhibiting MNK1, **DS12881479** effectively blocks this signaling cascade.

MNK1 Signaling Pathway



Kinase Inhibitor Characterization Workflow

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